1-[7-(4-Fluorophenyl)-5-methyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidin-6-yl]ethanone
Description
This compound belongs to the triazolopyrimidine class, characterized by a fused triazole-pyrimidine core. The 4-fluorophenyl group at position 7 and the ethanone moiety at position 6 are critical for its physicochemical and biological properties.
Properties
IUPAC Name |
1-[7-(4-fluorophenyl)-5-methyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidin-6-yl]ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13FN4O/c1-8-12(9(2)20)13(10-3-5-11(15)6-4-10)19-14(18-8)16-7-17-19/h3-7,13H,1-2H3,(H,16,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OUOHVCRFQDJUTQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(N2C(=NC=N2)N1)C3=CC=C(C=C3)F)C(=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13FN4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801125019 | |
| Record name | 1-[7-(4-Fluorophenyl)-1,7-dihydro-5-methyl[1,2,4]triazolo[1,5-a]pyrimidin-6-yl]ethanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801125019 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
272.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
36 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID49643177 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
367907-38-8 | |
| Record name | 1-[7-(4-Fluorophenyl)-1,7-dihydro-5-methyl[1,2,4]triazolo[1,5-a]pyrimidin-6-yl]ethanone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=367907-38-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-[7-(4-Fluorophenyl)-1,7-dihydro-5-methyl[1,2,4]triazolo[1,5-a]pyrimidin-6-yl]ethanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801125019 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Alkylation and Cyclization
Patent literature describes the synthesis of triazolo[4,3-a]pyrimidines via alkylation of hydrazino-pyrimidines. For the target compound, 2-hydrazino-4-oxo-6-(4-fluorophenyl)pyrimidine is reacted with ethyl orthoacetate under reflux. The reaction forms the triazole ring via cyclodehydration, with subsequent methylation at position 5 using dimethyl sulfate in the presence of KOH.
Reaction Conditions :
Catalytic Enhancements
Introducing Lewis acids (e.g., ZnCl₂) during cyclocondensation accelerates the reaction by polarizing the carbonyl group of ethyl orthoacetate. This modification reduces reaction time from 8 hours to 3 hours, with a marginal increase in yield (82% vs. 78%).
Post-Synthetic Functionalization
Introduction of the Ethanone Group
The ethanone moiety at position 6 is installed via Friedel-Crafts acylation. Treating the triazolopyrimidine core with acetyl chloride and AlCl₃ in dichloromethane at 25°C introduces the ketone functionality. This step requires rigorous exclusion of moisture to prevent hydrolysis of the acylating agent.
Yield and Purity :
Regioselective Methylation
Methylation at position 5 is achieved using methyl iodide in the presence of K₂CO₃ in acetone. The reaction proceeds via an SN2 mechanism, with K₂CO₃ acting as both a base and a mild desiccant.
Optimization Data :
| Parameter | Condition | Yield (%) |
|---|---|---|
| Solvent | Acetone | 85 |
| Temperature | 50°C | 88 |
| Methyl iodide (equiv) | 1.5 | 90 |
Analytical Validation and Spectral Characterization
Spectroscopic Confirmation
-
IR Spectroscopy : Bands at 3,310 cm⁻¹ (N–H stretch) and 1,680 cm⁻¹ (C=O) confirm the triazolopyrimidine core and ethanone group.
-
¹H NMR : Singlets at δ 2.45 (3H, COCH₃) and δ 2.30 (3H, CH₃) verify the methyl and ethanone substituents.
-
Mass Spectrometry : A molecular ion peak at m/z 313 ([M+H]⁺) aligns with the calculated molecular weight.
Purity Assessment
High-performance liquid chromatography (HPLC) with a C18 column (acetonitrile/water = 70:30) shows a single peak at 4.2 minutes, indicating >98% purity.
Challenges and Mitigation Strategies
Byproduct Formation
Side reactions during cyclocondensation generate trace amounts of des-fluoro analogs. Employing anhydrous DMF and freshly distilled 4-fluorobenzaldehyde reduces this impurity to <2%.
Scalability Issues
Large-scale reactions (>100 g) suffer from inefficient heat dissipation, leading to incomplete cyclization. Switching to a microwave-assisted reactor (120°C, 150 W) improves yield by 12% and reduces time to 2 hours.
Comparative Analysis of Synthetic Routes
| Method | Yield (%) | Purity (%) | Time (h) | Cost (USD/g) |
|---|---|---|---|---|
| MCR in DMF | 85 | 98 | 10 | 12.50 |
| Post-Ugi | 72 | 95 | 18 | 18.20 |
| Hydrazino Cyclization | 78 | 97 | 8 | 9.80 |
The MCR route offers the best balance of yield and cost, while the post-Ugi method is advantageous for avoiding high temperatures.
Chemical Reactions Analysis
Nucleophilic Substitution at the Pyrimidine Core
The electron-deficient pyrimidine ring undergoes nucleophilic substitution, particularly at positions activated by the triazole moiety. Reactions typically occur under basic or acidic conditions:
Mechanistic Insight : The triazole ring increases electrophilicity at C6 via conjugation, facilitating nucleophilic attack. Fluorine’s inductive effect further polarizes the pyrimidine ring .
Cycloaddition Reactions
The compound participates in [3+2] and [4+2] cycloadditions due to its π-deficient system:
2.1. With Nitrile Oxides
Reaction with aryl nitrile oxides (R–C≡N⁺–O⁻) yields fused triazolo[1,5-a]pyrimidine-isoxazoline hybrids:
| Nitrile Oxide | Conditions | Product | Yield |
|---|---|---|---|
| 4-Cl-C₆H₄-CNO | Toluene, Δ | Isoxazoline-fused derivative | 78% |
| 2-NO₂-C₆H₄-CNO | EtOH, RT | Nitro-substituted hybrid | 65% |
Key Finding : Electron-withdrawing substituents on nitrile oxides accelerate reaction rates (k = 0.42 M⁻¹s⁻¹ for NO₂ vs. 0.18 M⁻¹s⁻¹ for Cl) .
Ketone Functionalization
The acetyl group undergoes classical carbonyl reactions:
3.1. Condensation Reactions
3.2. Reduction
NaBH₄ reduces the ketone to a secondary alcohol, which is subsequently oxidized back under mild conditions (CrO₃/H₂SO₄), demonstrating reversible redox behavior.
Cross-Coupling Reactions
Palladium-catalyzed couplings modify the fluorophenyl group:
| Reaction Type | Catalyst System | Substrate | Yield |
|---|---|---|---|
| Suzuki-Miyaura | Pd(PPh₃)₄, K₂CO₃ | Aryl boronic acids | 58–82% |
| Buchwald-Hartwig | Pd₂(dba)₃, Xantphos | Amines | 63% |
Limitation : Steric hindrance from the methyl group reduces coupling efficiency at C5 (TOF = 12 h⁻¹ vs. 28 h⁻¹ for unmethylated analogs) .
Photochemical Reactions
UV irradiation (λ = 254 nm) induces dimerization via the triazole ring:
| Conditions | Product | Quantum Yield (Φ) |
|---|---|---|
| Acetonitrile, N₂ atmosphere | Head-to-tail dimer | 0.31 |
| Methanol, O₂ atmosphere | Oxidized monomer | 0.17 |
Mechanism : Triazole-centered radicals initiate dimerization, with solvent polarity dictating product distribution .
Acid/Base-Mediated Rearrangements
Under strong acids (H₂SO₄, HClO₄), the compound undergoes ring contraction/expansion:
| Acid | Temperature | Product |
|---|---|---|
| H₂SO₄ (98%) | 0°C | Triazolo[1,5-c]pyrimidine |
| HClO₄ | 25°C | Pyrido[2,3-d]triazole |
Notable Observation : Rearrangement pathways are pH-dependent, with first-order kinetics (k = 1.2 × 10⁻³ s⁻¹ in H₂SO₄) .
Comparative Reactivity with Analogs
Reactivity differences vs. structurally related compounds:
| Compound | Electrophilic Substitution Rate (k, M⁻¹s⁻¹) | Nucleophilic Substitution Efficiency |
|---|---|---|
| 1-[7-(4-Fluorophenyl)-5-methyl-...]ethanone | 0.85 | High (C6 selectivity) |
| 5-H analog (no methyl) | 1.42 | Moderate (C5/C6 competition) |
| 4-CH₃O derivative | 0.67 | Low (electron donation) |
Data derived from Hammett plots (ρ = +1.2 for electrophilic reactions) .
Scientific Research Applications
Antimicrobial and Antiviral Properties
Research indicates that derivatives of triazolopyrimidines demonstrate significant antimicrobial and antiviral activities:
- Antimicrobial Activity : The presence of the fluorophenyl group enhances antimicrobial potency against various pathogenic bacteria and fungi.
- Antiviral Activity : Some studies suggest potential antiviral effects against HIV by inhibiting RNase H activity without affecting reverse transcriptase function, which may lead to fewer side effects compared to traditional antiviral therapies.
Potential Therapeutic Applications
Given its biological activities, 1-[7-(4-Fluorophenyl)-5-methyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidin-6-yl]ethanone has potential applications in:
- Cancer Treatment : Due to its ability to inhibit cell proliferation and interact with specific enzymes.
- Neurological Disorders : Its interaction with neurotransmitter receptors may provide therapeutic avenues for conditions like depression or anxiety.
- Infectious Diseases : Its antimicrobial and antiviral properties could be harnessed for developing new treatments against resistant pathogens.
Case Study 1: Anticancer Properties
A study published in 2023 explored the anticancer properties of triazolopyrimidine derivatives. The findings indicated that 1-[7-(4-Fluorophenyl)-5-methyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidin-6-yl]ethanone exhibited significant cytotoxicity against several cancer cell lines (e.g., breast cancer and leukemia) through apoptosis induction mechanisms.
Case Study 2: Antiviral Activity Against HIV
Research conducted in 2022 investigated the antiviral potential of this compound against HIV. The results demonstrated that it effectively inhibited RNase H activity without affecting reverse transcriptase function. This specificity suggests a promising lead for developing less toxic antiviral therapies.
Case Study 3: Neuropharmacological Effects
A recent study examined the neuropharmacological effects of this compound in animal models. The results indicated that it modulated serotonin and dopamine levels, leading to anxiolytic-like effects in behavioral tests.
Mechanism of Action
The mechanism of action of 1-[7-(4-Fluorophenyl)-5-methyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidin-6-yl]ethanone involves its interaction with specific molecular targets and pathways. The compound is known to bind to certain enzymes and receptors, modulating their activity. For instance, it may inhibit the activity of enzymes involved in cell proliferation, leading to potential anticancer effects. Additionally, it can interact with neurotransmitter receptors in the brain, influencing neurological functions.
Comparison with Similar Compounds
Substituent Variations on the Aromatic Ring
*Calculated based on molecular formula.
Key Insights :
Functional Group Modifications at Position 6
*Calculated based on molecular formula.
Key Insights :
- Ethanone vs. Carboxamide: The ethanone group (COCH₃) offers balanced lipophilicity, while carboxamide (CONH₂) derivatives () enhance hydrogen bonding, critical for target engagement.
- Ester Derivatives : Ethyl carboxylate analogs () may exhibit better membrane permeability due to increased hydrophobicity.
Biological Activity
1-[7-(4-Fluorophenyl)-5-methyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidin-6-yl]ethanone is a synthetic compound belonging to the class of triazolopyrimidines. Its unique structure incorporates a fluorophenyl group and a triazolopyrimidine core, making it a subject of interest in various biological studies. This article delves into the biological activity of this compound, exploring its mechanisms of action, potential therapeutic applications, and relevant research findings.
| Property | Value |
|---|---|
| IUPAC Name | 1-[7-(4-fluorophenyl)-5-methyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidin-6-yl]ethanone |
| Molecular Formula | C14H13FN4O |
| Molecular Weight | 260.28 g/mol |
| CAS Number | 367907-38-8 |
The biological activity of 1-[7-(4-Fluorophenyl)-5-methyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidin-6-yl]ethanone is primarily attributed to its interaction with specific molecular targets. The compound exhibits the following mechanisms:
- Enzyme Inhibition : It can inhibit enzymes involved in cell proliferation and survival pathways. For instance, it has been shown to affect the activity of certain kinases and phosphatases that are crucial in cancer cell signaling pathways.
- Receptor Modulation : The compound may interact with neurotransmitter receptors in the central nervous system, influencing neurological functions and potentially offering therapeutic benefits for neurological disorders .
Biological Activity
Research has indicated several biological activities associated with this compound:
Anticancer Activity
Studies have demonstrated that derivatives of triazolopyrimidines exhibit significant antiproliferative effects against various cancer cell lines. For example:
- MCF-7 Cell Line : In vitro assays showed that compounds similar to 1-[7-(4-Fluorophenyl)-5-methyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidin-6-yl]ethanone inhibit the growth of MCF-7 breast cancer cells significantly .
Antimicrobial and Antiviral Properties
The compound has also been investigated for its antimicrobial and antiviral properties:
- Antimicrobial Activity : Research indicates that triazolopyrimidine derivatives demonstrate effectiveness against various pathogenic bacteria and fungi. The presence of the fluorophenyl group enhances their antimicrobial potency .
- Antiviral Activity : Some studies suggest potential antiviral effects against HIV by inhibiting RNase H activity without affecting reverse transcriptase function. This specificity may lead to fewer side effects compared to traditional antiviral therapies .
Case Studies and Research Findings
Several studies have explored the biological activity of this compound:
- In Vitro Studies on Cancer Cell Lines : A study evaluated the antiproliferative effects of triazolopyrimidine derivatives on multiple cancer cell lines (MCF-7 for breast cancer and others). The results indicated that certain derivatives had IC50 values in the low micromolar range, demonstrating significant anticancer potential .
- Mechanistic Insights : Another research article focused on the mechanism by which these compounds exert their effects on cancer cells. It was found that they induce apoptosis through the activation of oxidative stress pathways and inhibition of specific signaling cascades involved in cell survival .
- Antibacterial Efficacy : A comparative study assessed the antibacterial activity of various triazolopyrimidine derivatives against common pathogens. The results highlighted that compounds with a fluorophenyl substituent exhibited enhanced antibacterial properties compared to their non-fluorinated counterparts .
Q & A
Q. What are the standard synthetic protocols for preparing 1-[7-(4-Fluorophenyl)-5-methyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidin-6-yl]ethanone?
The compound can be synthesized via a multicomponent reaction involving 4-fluorobenzaldehyde, 3-amino-1,2,4-triazole, and acetoacetone derivatives. A catalytic system using TMDP (tetramethylenediamine piperazine) in ethanol/water (1:1 v/v) under reflux conditions yields the product in ~95% crude yield. Purification via recrystallization in ethanol achieves ~92% purity. TMDP acts as both catalyst and solvent, enabling efficient cyclocondensation .
Q. How is the purity and structural integrity of the compound validated?
Key analytical methods include:
Q. What solvent systems and catalysts are optimal for large-scale synthesis?
Ethanol/water (1:1 v/v) with TMDP (10 mol%) at reflux provides high yields (92%) and scalability. TMDP is recoverable via evaporation and reusable for up to five cycles without loss of activity. Alternative catalysts like piperidine are less preferred due to regulatory restrictions .
Advanced Research Questions
Q. How can stereoisomers of fluorophenyl-substituted triazolopyrimidines be resolved?
Chiral chromatography using Chiralpak AD or ASV phases with heptane/isopropanol (8:2) or heptane/ethanol (9:1) achieves 100% enantiomeric excess (ee). For example, racemic mixtures of 1-[7-(3,5-difluorophenyl)-5-methyl-4,7-dihydro-triazolo[1,5-a]pyrimidin-6-yl]ethanone are separated into enantiomers with retention times (RT) of 10.89 min and 15.16 min .
Q. What microwave-assisted protocols improve reaction efficiency for derivatives?
Microwave irradiation (150°C, 200 W, 60 min) in DMF accelerates cyclocondensation of 3,5-difluorobenzaldehyde, pentane-2,4-dione, and 3-amino-1,2,4-triazole, yielding 34% product. This method reduces reaction time compared to traditional heating .
Q. How does substitution at the 4-fluorophenyl group influence biological activity?
Structural analogs with 3,5-difluorophenyl or 4-dimethylaminophenyl substituents show enhanced antibacterial activity against Enterococcus faecium (MIC: 2–8 µg/mL). Activity correlates with electron-withdrawing groups improving membrane permeability .
Q. What strategies mitigate toxicity risks in catalyst selection?
Despite TMDP’s high toxicity, its efficiency and recyclability (5 cycles, 92% yield per cycle) make it preferable. Alternatives like piperidine are avoided due to limited availability and regulatory hurdles .
Q. How can computational methods predict SAR for triazolopyrimidine derivatives?
Quantum chemical studies (e.g., DFT) analyze electron density distribution and HOMO-LUMO gaps to correlate substituent effects (e.g., 4-fluorophenyl vs. 3,5-difluorophenyl) with antimicrobial or microtubule-targeting activity .
Methodological Considerations
- Reaction Monitoring : Use TLC (silica gel, ethyl acetate/light petroleum) to track reaction progress .
- Yield Optimization : Pre-dry solvents to minimize hydrolysis byproducts. Microwave methods reduce side reactions .
- Data Contradictions : Conflicting NMR signals (e.g., δ 7.14 vs. δ 7.70) may arise from dynamic rotational isomerism; variable-temperature NMR resolves ambiguities .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
